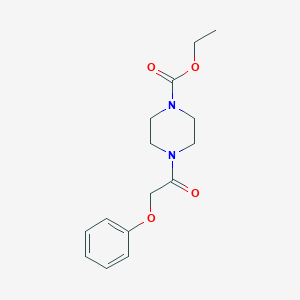
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. EPPC is a piperazine derivative that has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties. In
Applications De Recherche Scientifique
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate is in the treatment of cancer. Studies have shown that Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has also been shown to have antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
Mécanisme D'action
The mechanism of action of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA synthesis and cell division. Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has a range of biochemical and physiological effects. In addition to its antitumor, antifungal, and antiviral properties, Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has been shown to have anti-inflammatory and antioxidant effects. Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a broader impact on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has also been shown to exhibit synergistic effects when used in combination with other drugs, making it a potential candidate for combination therapy. However, one of the limitations of using Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate. One area of interest is in the development of novel formulations and delivery methods that improve its solubility and bioavailability. Another area of interest is in the identification of the molecular targets of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate and the development of more selective analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate involves the reaction of phenoxyacetic acid with ethyl piperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an esterification process, resulting in the formation of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate as a white crystalline solid with a melting point of 118-120°C.
Propriétés
Nom du produit |
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
ethyl 4-(2-phenoxyacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-10-8-16(9-11-17)14(18)12-21-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Clé InChI |
WXUDFHFVAHSFFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
